molecular formula C10H13NO2 B8560392 Ethyl 2-cyano-3-cyclopropylbut-2-enoate

Ethyl 2-cyano-3-cyclopropylbut-2-enoate

Cat. No. B8560392
M. Wt: 179.22 g/mol
InChI Key: NWCKWGBYAROXNR-UHFFFAOYSA-N
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Patent
US06265447B1

Procedure details

A solution of 118 g (1.4 mol) of cyclopropyl methyl ketone and 113 g (1 mol) of ethyl cyanoacetate was reacted by a method similar to Example 3a) to give 50 g (yield 29%) of ethyl 2-cyano-3-cyclopropylbut-2-enoate (b.p. 105° C./6 mbar).
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]1[CH2:6][CH2:5]1)=O.[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8]>>[C:7]([C:9](=[C:2]([CH:4]1[CH2:6][CH2:5]1)[CH3:1])[C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8]

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
CC(=O)C1CC1
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=C(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 27.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.